Product packaging for Fmoc-a-methyl-L-Isoleucine(Cat. No.:)

Fmoc-a-methyl-L-Isoleucine

Cat. No.: B12848471
M. Wt: 367.4 g/mol
InChI Key: TZBPFKBKTDHMEU-FPTDNZKUSA-N
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Description

Significance of Modified Amino Acids in Peptide Science

The introduction of modified amino acids into peptide chains is a powerful strategy to enhance their therapeutic potential and to probe biological systems. researchgate.net Naturally occurring peptides often suffer from limitations such as poor metabolic stability and low bioavailability, which can be overcome by incorporating non-proteinogenic amino acids. benthamdirect.com These modifications can lead to peptides with improved resistance to enzymatic degradation, enhanced conformational stability, and altered receptor binding affinities. researchgate.netenamine.net

The use of modified amino acids allows for the creation of peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved drug-like properties. eurekaselect.com By systematically altering the amino acid sequence with modified residues, scientists can fine-tune the biological activity and pharmacokinetic profiles of peptides, leading to the development of more effective therapeutic agents. researchgate.net

Overview of Fmoc Protecting Group Strategy in Peptide Synthesis

The synthesis of peptides with a defined sequence requires the temporary protection of the α-amino group of the incoming amino acid to prevent unwanted side reactions. altabioscience.com The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS). creative-peptides.comnih.gov Introduced by Carpino and Han in 1970, the Fmoc group offers a milder and more convenient alternative to the traditional Boc (tert-butyloxycarbonyl) protection strategy. altabioscience.compeptide.com

The key advantage of the Fmoc group lies in its base-lability; it is stable under the acidic conditions used to cleave the final peptide from the solid support and to deprotect acid-labile side-chain protecting groups, but it is readily removed by a mild base, typically a solution of piperidine (B6355638) in an organic solvent. creative-peptides.compeptide.com This "orthogonal" protection scheme allows for the selective deprotection of the α-amino group at each step of the peptide elongation cycle without affecting other protecting groups. peptide.comchempep.com The Fmoc SPPS method is highly amenable to automation and has become the preferred method for the synthesis of a wide range of peptides, including those with post-translational modifications. altabioscience.comnih.gov

The process of Fmoc removal involves a β-elimination reaction, which generates a dibenzofulvene intermediate. chempep.com Piperidine not only serves as the deprotecting agent but also acts as a scavenger for this reactive intermediate, preventing its undesirable reaction with the newly liberated N-terminal amine of the growing peptide chain. peptide.com

Rationale for α-Methylation and its Impact on Amino Acid Derivatives

The incorporation of an α-methyl group onto an amino acid, as seen in Fmoc-α-methyl-L-Isoleucine, introduces significant conformational constraints on the peptide backbone. nih.gov This steric hindrance restricts the rotation around the phi (φ) and psi (ψ) dihedral angles, influencing the local secondary structure of the peptide. nih.gov A primary consequence of α-methylation is the stabilization of helical conformations, such as α-helices and 3₁₀-helices, within a peptide chain. nih.govnih.gov

Beyond conformational control, α-methylation offers a crucial advantage in enhancing the metabolic stability of peptides. The presence of the α-methyl group sterically hinders the approach of proteases, enzymes that cleave peptide bonds, thereby increasing the peptide's resistance to enzymatic degradation. enamine.netnih.gov This increased proteolytic stability is a highly desirable attribute for therapeutic peptides, as it can lead to a longer in vivo half-life. benthamdirect.com Furthermore, the introduction of an α-methyl group can also impact the binding affinity of a peptide to its target receptor by pre-organizing the peptide into a bioactive conformation. enamine.net

The table below summarizes the key impacts of α-methylation on amino acid derivatives:

FeatureImpact of α-MethylationReference
Conformation Induces and stabilizes helical structures by restricting backbone dihedral angles. nih.govnih.gov
Enzymatic Stability Increases resistance to proteolytic degradation by sterically hindering protease access. enamine.netnih.gov
Receptor Binding Can enhance binding affinity by pre-organizing the peptide into a bioactive conformation. enamine.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H25NO4 B12848471 Fmoc-a-methyl-L-Isoleucine

Properties

Molecular Formula

C22H25NO4

Molecular Weight

367.4 g/mol

IUPAC Name

(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2,3-dimethylpentanoic acid

InChI

InChI=1S/C22H25NO4/c1-4-14(2)22(3,20(24)25)23-21(26)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19H,4,13H2,1-3H3,(H,23,26)(H,24,25)/t14-,22-/m0/s1

InChI Key

TZBPFKBKTDHMEU-FPTDNZKUSA-N

Isomeric SMILES

CC[C@H](C)[C@@](C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CCC(C)C(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Synthetic Methodologies for Fmoc α Methyl L Isoleucine and Its Incorporation

Protection Strategies for Fmoc-α-methyl-L-Isoleucine

The successful synthesis and incorporation of Fmoc-α-methyl-L-Isoleucine rely on a robust protection strategy for its functional groups. This involves the temporary masking of the α-amino group and, in solution-phase synthesis, the carboxyl group to prevent undesirable side reactions. nih.govspringernature.com

N-α-Fluorenylmethyloxycarbonyl (Fmoc) Protection

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis, particularly in the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. wikipedia.orgresearchgate.netpeptide.com Its primary role is to protect the α-amino group of the amino acid. nih.gov The Fmoc group is introduced by reacting the amino acid with a reagent like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). wikipedia.orgrsc.org

A key advantage of the Fmoc group is its lability under basic conditions, while remaining stable to acids. wikipedia.org This orthogonality allows for the selective removal of the Fmoc group without disturbing acid-labile side-chain protecting groups or the linkage of the peptide to the resin in SPPS. wikipedia.orgpeptide.com Deprotection is typically accomplished using a solution of a secondary amine, most commonly 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.orgresearchgate.net The cleavage mechanism proceeds via a β-elimination pathway, releasing the free amine and generating a dibenzofulvene-piperidine adduct. wikipedia.org

Carboxyl Group Protection in Solution-Phase Synthesis

In solution-phase peptide synthesis (SolPPS), the carboxyl group of the C-terminal amino acid must be protected to prevent its participation in the coupling reaction and to avoid intramolecular cyclization. gcwgandhinagar.com This protection must be stable throughout the synthesis and selectively removable at the end. nih.gov

Common strategies for carboxyl group protection include the formation of simple esters, such as methyl or ethyl esters, which can be cleaved by saponification. researchgate.net Benzyl esters are also widely used and can be removed by catalytic hydrogenation. gcwgandhinagar.com For more complex syntheses, especially when dealing with sensitive peptides, more sophisticated protecting groups are employed. In some methodologies related to solution-phase synthesis, temporary protection of the carboxylic group is achieved using resins like the 2-chlorotrityl chloride (2-CTC) resin, from which the final product is cleaved under mild acidic conditions. nih.govresearchgate.netnih.gov

Solution-Phase Synthetic Approaches

The synthesis of peptides containing sterically demanding residues like α,α-disubstituted amino acids, including Fmoc-α-methyl-L-Isoleucine, presents considerable challenges, especially in solution. nih.govresearchgate.net These challenges primarily stem from the reduced reactivity of both the amino and carboxyl groups due to steric hindrance, which can lead to slow and incomplete coupling reactions. researchgate.netnih.gov

Conventional Solution-Phase Peptide Synthesis with Fmoc-α-methyl-L-Isoleucine

Conventional solution-phase peptide synthesis involves the stepwise addition of protected amino acids in a suitable organic solvent. google.comslideshare.net However, the incorporation of Fmoc-α-methyl-L-Isoleucine requires special consideration due to its hindered nature. researchgate.net Standard coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt), often result in poor yields. researchgate.net

To overcome this, more potent activating reagents are necessary to facilitate the formation of the peptide bond. sigmaaldrich.com Phosphonium (B103445) and aminium salt-based reagents have proven to be highly effective for coupling sterically hindered amino acids. researchgate.netsigmaaldrich.com

Coupling ReagentDescriptionApplication for Hindered Residues
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateGenerates a reactive OBt ester; widely used for difficult couplings. sigmaaldrich.com
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateAn aminium-based reagent that forms OBt esters, enabling rapid coupling with minimal racemization when HOBt is added. peptide.com
PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateCreates a more reactive OAt ester due to the lower pKa of its leaving group (HOAt). It is particularly effective for coupling N-methyl and other sterically demanding amino acids. researchgate.netsigmaaldrich.compeptide.com
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateSimilar to PyAOP, it generates highly reactive OAt esters and is considered one of the most efficient coupling reagents for challenging sequences. sigmaaldrich.com
PyBrOP Bromotripyrrolidinophosphonium hexafluorophosphateA highly reactive bromophosphonium reagent used for particularly difficult couplings where other reagents may fail. peptide.com

The general procedure involves dissolving the N-terminal protected peptide and the C-terminal protected amino acid (or peptide) in a suitable solvent. The coupling reagent and a tertiary base, such as N,N-diisopropylethylamine (DIEA), are then added to facilitate the formation of the peptide bond. mdpi.com Despite these advanced reagents, the synthesis of peptides containing multiple hindered residues in solution remains a formidable task, often complicated by poor solubility of the growing peptide chain. nih.govyoutube.com

One-Pot Procedures for Fmoc-α-Amino Diazoketones

A notable one-pot procedure has been developed for the synthesis of N-9-fluorenylmethyloxycarbonyl (Fmoc) α-amino diazoketones directly from α-amino acids. nih.govacs.orgscispace.com This method utilizes 9-fluorenylmethyl chloroformate (Fmoc-Cl) as a dual-purpose reagent for both N-protection and carboxyl group activation. nih.govacs.org

The process involves the following steps:

The α-amino acid is treated with Fmoc-Cl, which simultaneously protects the amino group and forms a mixed anhydride, thereby activating the carboxyl group. nih.govacs.orgresearchgate.net

This activated intermediate is then reacted in situ with diazomethane. nih.govacs.org

The resulting N-Fmoc-α-amino diazoketone is isolated, often in high yield and purity, after flash column chromatography. nih.govscispace.com

A significant advantage of this method is that it proceeds without racemization and is compatible with various acid-labile side-chain protecting groups such as Boc, tBu, and Pbf. acs.orgscispace.com This makes it a versatile tool for preparing these useful synthetic intermediates.

Preparation of N-Methylated α-Amino Acids via N-Nosyl Intermediates

An effective strategy for the synthesis of N-methylated amino acids, which can then be protected with an Fmoc group, involves the use of a 2-nitrobenzenesulfonyl (nosyl or Ns) or o-nitrobenzenesulfonyl (o-NBS) protecting group. nih.govnih.govnih.govresearchgate.net The nosyl group is advantageous because its strong electron-withdrawing nature renders the sulfonamide proton acidic enough for alkylation. nih.govmonash.edu

A common synthetic route proceeds as follows: nih.govresearchgate.netnih.govmonash.edu

Carboxyl Protection: The carboxylic acid function of the starting amino acid is temporarily protected, for instance, by anchoring it to a 2-chlorotrityl chloride resin. nih.govresearchgate.netnih.gov

N-Nosylation: The free α-amino group is protected with 2-nitrobenzenesulfonyl chloride (Ns-Cl). nih.gov

N-Methylation: The nosylated amino acid is then methylated. This can be achieved using reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base, or with diazomethane. nih.govnih.govmonash.edu

Nosyl Deprotection: The nosyl group is removed under mild conditions, typically using a thiol, such as mercaptoethanol, in the presence of a base. nih.gov

N-Fmoc Protection: The newly exposed secondary amine is protected with an Fmoc group using a reagent like Fmoc-OSu. nih.gov

Cleavage from Resin: Finally, the Fmoc-N-methyl-amino acid is cleaved from the resin. nih.gov

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-phase peptide synthesis is a cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids on a solid support. peptidemachines.com The most prevalent method, Fmoc/tBu SPPS, utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile groups for side-chain protection. peptidemachines.comcsic.es This orthogonal protection scheme allows for selective deprotection and chain elongation. csic.es

Integration of Fmoc-α-methyl-L-Isoleucine in Fmoc/tBu SPPS

The integration of sterically hindered amino acids like Fmoc-α-methyl-L-Isoleucine into a growing peptide chain during Fmoc/tBu SPPS requires optimized conditions to achieve efficient coupling. The α-methyl group significantly slows down the acylation reaction, necessitating modifications to standard protocols. nih.govcem.com Key considerations include the choice of coupling reagents, reaction times, and temperature. Microwave-assisted SPPS has emerged as a valuable technique to accelerate these difficult couplings, driving reactions to completion more efficiently than conventional methods. cem.comsioc-journal.cn

The Fmoc group is typically removed using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). chempep.com However, for sterically hindered residues, ensuring complete Fmoc removal is critical and may require extended reaction times or alternative deprotection cocktails. sigmaaldrich.com Incomplete deprotection leads to deletion sequences, which are challenging to separate from the target peptide.

Resin Linkage Strategies and Compatibility

The choice of resin and linker is crucial for the successful synthesis of peptides containing bulky residues. The linker connects the C-terminal amino acid to the solid support and must be stable throughout the synthesis but cleavable at the final step. nih.gov For Fmoc-SPPS, linkers that are cleaved by trifluoroacetic acid (TFA) are commonly used. csic.es

For peptides incorporating sterically hindered amino acids, low-loading resins are often preferred to minimize peptide aggregation on the solid support. sigmaaldrich.com Resins with good swelling properties, such as those based on polyethylene (B3416737) glycol (PEG), can further improve solvation and reaction kinetics. sigmaaldrich.comnih.gov The 2-chlorotrityl chloride (2-CTC) resin is a popular choice as it allows for the attachment of the first amino acid with minimal risk of racemization and can prevent diketopiperazine formation, a common side reaction with N-alkylated or sterically hindered amino acids. sioc-journal.cnresearchgate.netresearchgate.net

Table 1: Common Resins and Linkers in Fmoc SPPS

Resin TypeLinker TypeCleavage ConditionKey Features
Wang Resin p-alkoxybenzyl alcoholTFAStandard resin for C-terminal carboxylic acids.
Rink Amide Resin Rink AmideTFAProduces C-terminal amide peptides.
2-Chlorotrityl Chloride (2-CTC) Resin TritylMild acid (e.g., dilute TFA)Suppresses racemization and diketopiperazine formation. sioc-journal.cnresearchgate.net
NovaSyn® TG / PEGA Resins VariousTFAPEG-based resins with excellent swelling properties. sigmaaldrich.com

Coupling Reagent Selection for α-Methylated Isoleucine Residues

The acylation of the N-terminus of a sterically hindered amino acid is the most challenging step in incorporating residues like α-methyl-L-isoleucine. Standard coupling reagents like dicyclohexylcarbodiimide (DCC) are often inefficient for these couplings, leading to low yields and slow reaction rates. peptidemachines.comresearchgate.net Therefore, more potent activating reagents are required.

Uronium/aminium salts and phosphonium salts have proven to be highly effective for coupling sterically hindered amino acids. sigmaaldrich.com Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are commonly employed. researchgate.netsigmaaldrich.com HATU, in particular, is often considered one of the most efficient coupling reagents due to the formation of a highly reactive OAt-ester and the anchimeric assistance provided by the pyridine (B92270) nitrogen of its HOAt (1-hydroxy-7-azabenzotriazole) component. sigmaaldrich.comacs.org

More recently, coupling reagents based on OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) have been developed, such as COMU (1-((1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene))methanaminium hexafluorophosphate). acs.orgbachem.com COMU has shown coupling efficiencies comparable to HATU and offers advantages in terms of safety and solubility. acs.orgbachem.com For particularly difficult couplings, the use of amino acid fluorides, generated in situ with reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate), can be beneficial. acs.orgbachem.com

Table 2: Comparison of Coupling Reagents for Hindered Amino Acids

Coupling ReagentClassKey Advantages
HATU Aminium SaltHigh reactivity, effective for hindered couplings. sigmaaldrich.comacs.org
HBTU Aminium SaltGood performance for routine synthesis. sigmaaldrich.com
PyBOP Phosphonium SaltEffective for difficult couplings, does not cause guanidinylation. researchgate.netsigmaaldrich.com
COMU Aminium Salt (Oxyma-based)High efficiency, improved safety profile compared to benzotriazole-based reagents. acs.orgbachem.com
TFFH Fluorinating AgentGenerates highly reactive amino acid fluorides, suitable for very hindered residues. bachem.com

Automated Solid-Phase Peptide Synthesis with Modified Amino Acids

Automated peptide synthesizers have significantly streamlined the process of SPPS, enabling the rapid and efficient production of peptides. peptidemachines.combeilstein-journals.orgnih.gov These instruments automate the repetitive cycles of deprotection, washing, coupling, and capping. chapman.edu The use of automated synthesizers is particularly advantageous for incorporating modified amino acids like Fmoc-α-methyl-L-Isoleucine, as it allows for precise control over reaction times, temperatures, and reagent delivery, which are critical for achieving high coupling efficiencies. cem.combeilstein-journals.org

Modern automated synthesizers, including those equipped with microwave irradiation capabilities, can significantly reduce the time required for each coupling cycle, even for sterically hindered residues. cem.comnih.gov Pre-programmed methods can be optimized for difficult sequences, for instance, by implementing double-coupling steps or extended reaction times for the α-methylated residue. mesalabs.com This level of control and reproducibility is often difficult to achieve with manual synthesis. chapman.edu

Advanced Synthetic Strategies and Challenges in Peptide Elongation

Overcoming Aggregation in Difficult Sequences Incorporating α-Methyl-L-Isoleucine Analogues

Peptide aggregation during solid-phase peptide synthesis (SPPS) is a primary cause of reduced synthetic efficiency, particularly for "difficult sequences". nih.gov This phenomenon arises from inter-chain hydrogen bonding, leading to the formation of secondary structures like β-sheets that render the growing peptide chains insoluble and inaccessible to reagents. sigmaaldrich.comrsc.org The incorporation of hydrophobic, β-branched amino acids such as isoleucine is known to increase the tendency for aggregation. nih.govekb.eg The addition of a methyl group at the α-carbon in Fmoc-α-methyl-L-isoleucine further exacerbates this issue by imposing rigid conformational constraints, which can favor structures prone to aggregation. researchgate.net

The choice of solvent is critical in maintaining the solvation of the peptide-resin matrix and preventing aggregation. While N,N-dimethylformamide (DMF) is the most common solvent in Fmoc-SPPS, its effectiveness can diminish with difficult sequences. Optimization strategies often involve using alternative solvents or solvent mixtures with additives designed to disrupt hydrogen bonding and improve solvation.

High-Polarity Solvents: Switching to or incorporating more polar, aprotic solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) can enhance the solvation of the growing peptide chain and disrupt aggregates. peptide.com

Chaotropic Agents: The addition of chaotropic salts, such as LiCl or KSCN, to the coupling mixture can effectively break up secondary structures. peptide.comsigmaaldrich.com These salts interfere with hydrogen bonding networks that are responsible for aggregation.

"Magic Mixture": For particularly severe cases of aggregation, a solvent system known as the "Magic Mixture" can be employed. This consists of a 1:1:1 mixture of DCM/DMF/NMP containing 1% Triton X-100 and 2 M ethylene (B1197577) carbonate, used at elevated temperatures (e.g., 55 °C), to overcome aggregation during both acylation and deprotection steps. sigmaaldrich.com

StrategyComponentsMechanism of ActionReference
Solvent ExchangeN-methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO)Increases polarity of the reaction medium, improving solvation of the peptide backbone. peptide.com
Chaotropic Salts0.8 M NaClO₄, LiCl, or 4 M KSCN in DMFDisrupts intermolecular hydrogen bonds that lead to β-sheet formation and aggregation. sigmaaldrich.com
Specialized MixturesDCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2 M ethylene carbonateCombines strong solubilizing solvents with a detergent and additive to break down severe aggregation, often used with heating. sigmaaldrich.com

The solid support itself plays a crucial role in mitigating aggregation. The physical and chemical properties of the resin dictate the environment in which the peptide is synthesized.

Resin Loading: A high loading capacity can exacerbate aggregation by increasing the proximity of growing peptide chains, facilitating intermolecular interactions. rsc.orgchempep.com For difficult sequences, including those containing α-methyl-L-isoleucine, utilizing a resin with a low loading capacity (e.g., 0.1 to 0.4 mmol/g) is highly recommended to increase the distance between peptide strands. rsc.orgekb.egpeptide.com

Polymer Matrix: The composition of the resin matrix influences its swelling properties and compatibility with the peptide. Polystyrene (PS) resins are common but can be problematic for hydrophobic peptides. nih.gov More polar resins, such as those based on polyethylene (B3416737) glycol (PEG), can improve solvation of the peptide chain, creating a more "solution-like" environment that discourages aggregation.

Swelling: Adequate swelling of the resin in the synthesis solvent is essential for reagent accessibility. chempep.com The resin must swell sufficiently to allow reagents to penetrate the bead's interior. Poor swelling can lead to incomplete reactions, which is a significant risk when coupling sterically hindered residues like Fmoc-α-methyl-L-isoleucine.

Resin PropertyRecommendation for Hindered SequencesRationaleReference
Loading CapacityLow (0.1-0.4 mmol/g)Reduces peptide chain proximity, hindering inter-chain aggregation. rsc.orgekb.egpeptide.com
Matrix TypePEG-grafted Polystyrene (e.g., TentaGel) or pure PEG resinsImproves solvation of the growing peptide chain compared to standard polystyrene, reducing aggregation tendency. nih.gov
Swelling PropertiesHigh swelling in chosen solvent (e.g., DMF, NMP)Ensures optimal diffusion of reagents to the reaction sites within the resin beads, promoting complete reactions. chempep.com

Mitigation of Common Side Reactions in Fmoc SPPS

The iterative nature of Fmoc SPPS, involving repeated cycles of base-mediated deprotection and coupling, can lead to several sequence-dependent side reactions. The presence of a sterically hindered residue like α-methyl-L-isoleucine can indirectly increase the risk of these side reactions by slowing down synthesis steps, thereby prolonging the exposure of the peptide to the chemical conditions that cause them.

Diketopiperazine (DKP) formation is an intramolecular cyclization reaction that occurs at the N-terminal dipeptide stage, resulting in the cleavage of the dipeptide from the resin. nih.gov This side reaction is particularly common when proline or another secondary amino acid is in the second position (from the C-terminus). nih.govresearchgate.net While α-methyl-L-isoleucine is not a secondary amino acid, the difficult coupling and deprotection steps associated with it can influence DKP formation if it is adjacent to a DKP-prone sequence. For instance, incomplete coupling of Fmoc-α-methyl-L-isoleucine onto a dipeptidyl-resin could leave the N-terminal amine free for a longer period, increasing the risk of cyclization.

Strategies to prevent DKP formation include:

Use of Dipeptide Building Blocks: Incorporating the first two amino acids as a pre-formed dipeptide can bypass the vulnerable dipeptidyl-resin stage. nih.gov

Modified Deprotection Conditions: Using milder deprotection conditions or alternative reagents such as a mixture of 2% DBU and 5% piperazine (B1678402) in NMP has been shown to drastically reduce DKP formation compared to standard 20% piperidine (B6355638) in DMF. nih.govacs.org

N-Terminal Trityl Protection: Using N-tritylamino acids for the second residue can sterically hinder the cyclization reaction. jst.go.jp

Control strategies are focused on modifying the Asp residue or the deprotection conditions:

Sterically Hindered Side-Chain Protection: Using bulky ester protecting groups for the Asp side chain, such as the 3-methylpent-3-yl (OMpe) or 3-ethylpentyl (Epe) ester, sterically shields the β-carboxyl group and reduces the rate of cyclization. nih.govacs.org

Optimized Deprotection Cocktail: Adding a weak acid like formic acid (0.1 M) to the piperidine deprotection solution can lower the basicity and suppress aspartimide formation. iris-biotech.de

Backbone Protection: Incorporating a backbone protecting group, such as 2-hydroxy-4-methoxybenzyl (Hmb), on the nitrogen of the amino acid preceding Asp can prevent the initial cyclization step. peptide.comnih.gov

The N-terminal Fmoc protecting group is typically removed with a 20% solution of piperidine in DMF. altabioscience.com However, for sterically hindered amino acids like α-methyl-L-isoleucine, the rate of this deprotection can be significantly slower. nih.gov Incomplete Fmoc removal leads to deletion sequences, where one or more amino acids are missing from the final peptide, which are often difficult to purify from the target product. researchgate.net

Ensuring complete deprotection from a hindered residue like α-methyl-L-isoleucine requires more forcing conditions:

Extended Reaction Times: Increasing the duration of the deprotection step can help drive the reaction to completion.

Stronger Base Reagents: The use of a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), typically at a concentration of 2-10% in the deprotection cocktail, can accelerate the removal of stubborn Fmoc groups. peptide.comnih.gov However, care must be taken as DBU can increase the risk of aspartimide formation and racemization at sensitive residues. nih.govpeptide.com

Alternative Reagents: Piperazine has been investigated as an alternative to piperidine, showing good deprotection efficiency with potential advantages in handling and reduced side reactions in certain contexts. mdpi.com

Chemoenzymatic Approaches for Modified Amino Acid Synthesis

The synthesis of stereochemically pure α-methylated amino acids, such as Fmoc-α-methyl-L-isoleucine, presents a significant challenge in organic chemistry due to the difficulty in controlling the stereochemistry at the sterically hindered quaternary α-carbon. Chemoenzymatic synthesis provides a powerful and elegant solution, merging the precision of enzymatic catalysis for key stereoselective steps with the versatility of traditional chemical methods. This approach is particularly effective for the synthesis of Fmoc-α-methyl-L-isoleucine, where the creation of the L-configuration at the α-carbon is paramount.

The predominant chemoenzymatic strategy involves the enzymatic kinetic resolution of a racemic mixture of an α-methyl-isoleucine precursor. This process begins with the chemical synthesis of DL-α-methyl-isoleucine, which does not require complex asymmetric control and can thus be produced efficiently. Common chemical methods for this include the Strecker synthesis starting from 3-methyl-2-pentanone (B1360105) or the alkylation of an appropriate malonate derivative followed by hydrolysis and decarboxylation.

Once the racemic amino acid is obtained, it is typically derivatized, for instance, through N-acetylation to produce N-acetyl-DL-α-methyl-isoleucine. This derivative then serves as the substrate for an enantioselective enzymatic reaction. Enzymes, particularly acylases, are highly effective for this purpose. For example, an aminoacylase (B1246476) can selectively hydrolyze the N-acetyl group from the L-enantiomer while leaving the N-acetyl-D-enantiomer untouched. libretexts.org This enzymatic step results in a mixture containing the free L-α-methyl-isoleucine and the unreacted N-acetyl-D-α-methyl-isoleucine. These two compounds have significantly different physical and chemical properties, allowing for their straightforward separation using standard techniques like extraction or chromatography.

Lipases are another class of enzymes widely employed for the resolution of amino acid derivatives, often acting on racemic esters. nih.govmdpi.com In a typical lipase-catalyzed resolution, a racemic ester of α-methyl-isoleucine would be subjected to hydrolysis. The lipase (B570770), such as Candida antarctica lipase B (CAL-B), would selectively catalyze the hydrolysis of the L-ester to the corresponding L-amino acid, leaving the D-ester intact. mdpi.com The choice of enzyme and reaction conditions, including solvent and temperature, is critical for achieving high enantioselectivity and yield. mdpi.com

The final step in the synthesis is a conventional chemical reaction. The isolated, optically pure L-α-methyl-isoleucine is protected with the fluorenylmethyloxycarbonyl (Fmoc) group. This is typically achieved by reacting the amino acid with an Fmoc-donating reagent, such as N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions. chemrxiv.orgnih.gov This reaction proceeds without affecting the stereocenter, yielding the final product, Fmoc-α-methyl-L-isoleucine, with high purity. This chemoenzymatic route leverages the strengths of both enzymatic and chemical synthesis to produce a valuable building block for advanced peptide synthesis.

Research Findings in Chemoenzymatic Synthesis

Detailed studies on enzymatic resolutions provide insight into the efficiency and applicability of this method for producing chiral amino acids. The key to a successful kinetic resolution is the enzyme's ability to differentiate between the two enantiomers, a property quantified by the enantiomeric ratio (E-value). High E-values are essential for obtaining products with high enantiomeric excess (ee).

Enzyme ClassTypical Enzyme ExampleSubstrate TypeReaction TypeKey Advantage
AcylasePorcine Kidney Acylase, Aspergillus sp. AcylaseN-Acetyl Amino AcidsEnantioselective HydrolysisHigh selectivity for L-enantiomers. libretexts.org
LipaseCandida antarctica Lipase B (CAL-B), Pseudomonas cepacia Lipase (PSL)Racemic EstersEnantioselective Hydrolysis or TransesterificationBroad substrate scope and stability in organic solvents. nih.govmdpi.com
ProteaseAlcalase, SubtilisinAmino Acid EstersEnantioselective HydrolysisCan be used for synthesis of amino acid esters from dipeptides. researchgate.net

Illustrative Chemoenzymatic Pathway for Fmoc-α-methyl-L-isoleucine

The multi-step chemoenzymatic process combines distinct chemical and enzymatic transformations, each optimized for high yield and purity.

StageStepDescriptionProduct
1Chemical SynthesisStrecker synthesis or malonic ester synthesis to produce the racemic amino acid.DL-α-methyl-isoleucine
2Chemical DerivatizationN-acetylation of the racemic amino acid to prepare the substrate for enzymatic resolution.N-acetyl-DL-α-methyl-isoleucine
3Enzymatic ResolutionSelective hydrolysis of the L-enantiomer using an acylase enzyme.L-α-methyl-isoleucine and N-acetyl-D-α-methyl-isoleucine
4SeparationPhysical separation of the free amino acid from the acetylated form based on differing solubility.Pure L-α-methyl-isoleucine
5Chemical ProtectionReaction of the purified L-amino acid with Fmoc-OSu to attach the N-terminal protecting group. chemrxiv.orgnih.govFmoc-α-methyl-L-isoleucine

Stereochemical Control and Chiral Integrity in Fmoc α Methyl L Isoleucine Chemistry

Maintenance of α-Carbon and β-Carbon Stereochemistry in Isoleucine Derivatives

Isoleucine is one of two proteinogenic amino acids that possess two stereogenic centers, the α-carbon (Cα) and the β-carbon (Cβ). nih.govjst.go.jpresearchgate.net This gives rise to four distinct stereoisomers: L-Isoleucine (2S,3S), D-Isoleucine (2R,3R), L-allo-Isoleucine (2S,3R), and D-allo-Isoleucine (2R,3S). researchgate.netrsc.org The relative stereochemistry of these centers is crucial for defining the molecule's three-dimensional shape and its subsequent interactions within a peptide chain.

During chemical manipulations, particularly peptide synthesis, the stereocenter at the α-carbon is susceptible to epimerization. researchgate.netrsc.org This is due to the acidity of the α-proton, which can be abstracted under basic conditions or during carboxyl group activation, leading to a planar intermediate and a loss of stereochemical information upon re-protonation. rsc.orgmdpi.com In contrast, the β-carbon stereocenter is significantly more stable and not prone to epimerization under standard peptide synthesis conditions, as it is distanced from the activating effects of the amino and carboxyl groups. researchgate.net

The defining feature of Fmoc-α-methyl-L-isoleucine is the substitution of the α-proton with a methyl group. This modification fundamentally enhances the chiral stability of the α-carbon. By eliminating the acidic α-proton, the primary pathway for epimerization via enolization or oxazolone (B7731731) formation is effectively blocked. Consequently, the (2S) configuration of the α-carbon is robustly maintained throughout the peptide synthesis process, including coupling and deprotection steps. The integrity of the (3S) configuration at the β-carbon remains inherently stable, ensuring that the entire (2S,3S) stereochemistry of the parent L-isoleucine is preserved in its α-methylated form.

Analysis and Prevention of Epimerization during Peptide Bond Formation

Epimerization is a persistent side reaction in peptide synthesis that can compromise the purity and biological activity of the final product. nih.gov The most common mechanism for epimerization of the C-terminal residue during a coupling reaction involves the formation of a 5(4H)-oxazolone (azlactone) intermediate. researchgate.net The formation of this planar intermediate requires the presence of an α-proton on the activated amino acid.

Prevention through α-Methylation: The incorporation of Fmoc-α-methyl-L-isoleucine is a definitive strategy for preventing α-carbon epimerization. The absence of the α-proton completely inhibits the formation of the corresponding oxazolone intermediate, thereby preserving the stereochemical integrity at this center. While this prevents epimerization during synthesis, it is crucial that the starting Fmoc-α-methyl-L-isoleucine monomer is of high enantiomeric and diastereomeric purity.

Analysis of Chiral Integrity: Despite the preventative nature of α-methylation, analytical methods are essential to confirm the stereochemical purity of both the starting materials and the final peptides. Several techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful tool for separating stereoisomers. This can be done directly, using a chiral stationary phase (CSP), or indirectly, by derivatizing the amino acid or peptide with a chiral reagent (e.g., Marfey's reagent) to form diastereomers that can be separated on a standard reversed-phase column. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR can distinguish between diastereomers. For isoleucine derivatives, characteristic differences in the chemical shifts and coupling constants for the α-proton and α-carbon signals can be used to differentiate between iso and allo forms, allowing for the quantification of epimerization. researchgate.netrsc.org For instance, the α-CH signal for D-allo-isoleucine derivatives often appears at a different chemical shift compared to the L-isoleucine derivative. rsc.org

Analytical TechniquePrinciple of DetectionApplication to Isoleucine DerivativesReference
Chiral HPLCDifferential interaction of enantiomers/diastereomers with a chiral stationary phase.Separation of all four stereoisomers of isoleucine, often after N-protection. chromatographytoday.com
Derivatization followed by LC-MSReaction with a chiral derivatizing agent (e.g., L-FDVDA) to form diastereomers, which are then separated and identified.Accurate detection and separation of isoleucine stereoisomers in peptides. nih.govjst.go.jp
NMR SpectroscopyDifferentiation of diastereomers based on distinct chemical shifts and coupling constants in their NMR spectra.Allows for the assignment of relative stereochemistry by comparing the α-CH and α-C signals of iso- and allo-isoleucine residues. researchgate.netrsc.org

Chiral Resolution Techniques for Isoleucine Stereoisomers

The synthesis of stereochemically pure peptides requires starting materials of the highest chiral purity. Since isoleucine has four stereoisomers, effective resolution techniques are essential for obtaining the desired L-isoleucine or for separating mixtures that may arise during synthesis or degradation studies. nih.govjst.go.jpresearchgate.net

Chromatographic Resolution: Modern chromatography is the most common method for resolving isoleucine stereoisomers.

Chiral Stationary Phases (CSPs): A variety of CSPs are capable of separating amino acid enantiomers directly. These include ligand-exchange columns, which utilize a chiral ligand (often an amino acid derivative) complexed with a metal ion (e.g., Cu(II)), and macrocyclic glycopeptide phases. chromatographytoday.comnih.gov

Derivatization and Chromatography: A highly effective strategy involves derivatizing a mixture of isoleucine stereoisomers with a chiral labeling reagent. A well-known example is Marfey's reagent, but newer reagents like 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide (L-FDVDA) have been developed for enhanced separation. nih.govjst.go.jp The resulting diastereomeric derivatives can then be readily separated using standard reversed-phase HPLC and detected by mass spectrometry (LC-MS). nih.govjst.go.jpresearchgate.net Using this method with a pentabromobenzyl-modified silica (B1680970) gel (PBr) column has been shown to successfully separate all four stereoisomers of isoleucine. nih.govjst.go.jp

Classical Resolution: Before the advent of modern HPLC, classical resolution by fractional crystallization of diastereomeric salts was the primary method. This involves reacting a racemic mixture of a protected amino acid (e.g., Z-L-Ile and Z-D-alle) with a chiral resolving agent, such as (S)-α-phenylethylamine. acs.org This creates a mixture of diastereomeric salts which, due to their different physical properties (like solubility and melting point), can be separated by careful crystallization. acs.org

Resolution MethodDescriptionExample/Key FeatureReference
HPLC with Chiral Stationary Phase (CSP)Direct separation of enantiomers and diastereomers on a column containing a chiral selector.L-isoleucine-type chiral-ligand-exchange stationary phases (EILE) using a Cu(II)-containing mobile phase. nih.gov
Chiral Derivatization followed by LC-MSThe amino acid mixture is reacted with a chiral reagent to form diastereomers, which are then separated by standard chromatography.Labeling with L-FDVDA and separation on a PBr column allows for the resolution of all four isoleucine stereoisomers. nih.govjst.go.jpresearchgate.net
Classical Resolution (Diastereomeric Salt Formation)A racemic mixture is reacted with a chiral acid or base to form diastereomeric salts, which are separated by fractional crystallization.Resolution of Z-protected isoleucine epimers using (S)-α-phenylethylamine as the resolving agent. acs.org

Research Applications in Peptide and Peptidomimetic Chemistry

Design and Synthesis of Bioactive Peptides with Fmoc-α-methyl-L-Isoleucine

The incorporation of Fmoc-α-methyl-L-Isoleucine into peptide sequences is a strategic approach to developing new bioactive agents. The α-methyl group serves to rigidify the peptide backbone, a feature that can lock the peptide into its biologically active conformation and protect it from enzymatic degradation. upc.edu

While Fmoc-α-methyl-L-Isoleucine is an α-methylated amino acid, understanding the influence of N-methylation is crucial as it represents a complementary strategy for peptide modification. N-methylation, the addition of a methyl group to the amide nitrogen of a peptide bond, is a minimal modification that can profoundly impact a peptide's properties. researchgate.net This change eliminates the amide proton, a key hydrogen bond donor, thereby altering the conformational landscape and disrupting secondary structures like α-helices and β-sheets.

However, this disruption can be beneficial. N-methylation is known to enhance the metabolic stability of peptides against proteases, increase lipophilicity, and improve cell membrane permeability, which can lead to better oral bioavailability. researchgate.netrsc.orgnih.gov The naturally occurring immunosuppressant drug, Cyclosporin A, is a classic example of a multiply N-methylated cyclic peptide with excellent pharmacokinetic properties. researchgate.netnih.gov Structure-activity relationship studies on bioactive peptides, such as the anti-parasitic almiramides, have shown that the strategic placement of N-methyl groups can significantly enhance potency and selectivity. nih.gov

Both α-methylation and N-methylation serve to constrain peptide conformation, but they do so through different mechanisms, offering a versatile toolkit for peptide engineers.

Modification TypePrimary Site of ActionKey Conformational EffectImpact on Hydrogen BondingTypical Effect on Bioavailability
α-Methylation Cα (Alpha-carbon)Restricts backbone dihedral angles (Φ, Ψ), often inducing helical or turn structures. magtech.com.cnmdpi.comNo direct impact on backbone amide H-bond.Indirectly improves via increased metabolic stability. upc.edu
N-Methylation Amide NitrogenRemoves H-bond donor, disrupts canonical secondary structures, can favor specific turn conformations. researchgate.netnih.govEliminates one backbone amide hydrogen bond donor.Directly improves via enhanced lipophilicity and membrane permeability. nih.gov

This table provides a comparative overview of the effects of α-methylation and N-methylation on peptide properties.

The synthesis of cyclic peptides, particularly those with smaller ring sizes, is often challenging due to the entropically unfavorable process of bringing the N- and C-termini together for amide bond formation. nih.gov The inherent flexibility of a linear peptide precursor can hinder efficient cyclization.

The incorporation of conformationally constrained amino acids, such as α-methyl-L-isoleucine, is a powerful strategy to overcome this hurdle. By restricting the rotational freedom of the peptide backbone, the α-methyl group helps to pre-organize the linear precursor into a conformation that is conducive to cyclization. upc.edumagtech.com.cn This structural pre-organization reduces the entropic penalty of the ring-closing reaction, often leading to significantly higher yields and purity of the desired cyclic peptide. This approach has been instrumental in the synthesis of various complex cyclic peptide antagonists and analogs, including those targeting integrin receptors, where conformational rigidity is key to selectivity and activity. nih.govmdpi.com

Peptidomimetic Design and Conformational Constraint using α-Methyl-L-Isoleucine

Peptidomimetics are molecules designed to mimic the essential features of a natural peptide's bioactive conformation, but with improved drug-like properties. researchgate.net The use of non-canonical amino acids like α-methyl-L-isoleucine is central to this field.

The primary role of α-methylation in peptidomimetic scaffolds is to impose severe local conformational restrictions. magtech.com.cn Unlike natural amino acids (except proline), which can adopt a wide range of backbone dihedral angles (Φ and Ψ), α,α-disubstituted amino acids like α-methyl-L-isoleucine are confined to a much smaller region of conformational space. mdpi.com This property is invaluable for stabilizing specific secondary structures, such as α-helices and β-turns, which are often the key recognition motifs in protein-protein interactions. mdpi.comnih.gov By replacing a native amino acid with its α-methylated counterpart, chemists can create a more rigid and structurally defined scaffold, effectively mimicking the bound state of a natural peptide ligand. mdpi.com

The introduction of an α-methyl group provides a predictable method for tailoring the three-dimensional structure of synthetic peptides. mdpi.com The steric hindrance from the additional methyl group restricts the allowable Φ and Ψ angles, which can be used to induce or stabilize desired secondary structures. For instance, α-aminoisobutyric acid (Aib), the simplest α,α-disubstituted amino acid, is a well-known helix inducer. mdpi.com Similarly, α-methyl-L-isoleucine can be used to enforce specific turns or helical segments within a peptide sequence.

Beyond conformational control, α-methylation significantly enhances the stability of peptides. The steric bulk around the α-carbon shields the adjacent peptide bonds from the action of proteolytic enzymes, which are a major cause of peptide degradation in vivo. upc.edu This increased resistance to proteolysis leads to a longer biological half-life, a critical attribute for therapeutic peptides. rsc.org

FeatureEffect of α-Methyl-L-Isoleucine IncorporationRationale
Backbone Conformation Restricted Φ and Ψ angles. mdpi.comSteric hindrance from the Cα-methyl group limits rotational freedom.
Secondary Structure Promotes formation of α-helices and β-turns. mdpi.commdpi.comThe restricted dihedral angles favor the geometries found in these structures.
Proteolytic Stability Increased resistance to enzymatic cleavage. upc.eduSteric shielding of the adjacent peptide bonds from protease active sites.
Receptor Binding Potential for increased affinity and selectivity. magtech.com.cnReduces the entropic penalty upon binding by locking the peptide in a bioactive conformation.

This table summarizes the key effects of incorporating α-methyl-L-isoleucine on the properties of synthetic peptides.

This light-induced conformational change can be used to control the molecule's biological activity. rsc.org For example, a peptidomimetic inhibitor could be designed to be inactive in its trans form but become highly active upon irradiation with UV light, which converts it to the cis form. uni-marburg.de This provides a remarkable level of external control over a drug's function, allowing for targeted activation at a specific time and location. The design of these systems relies on a deep understanding of the conformational properties of both the photoswitch and the peptide scaffold. The rigidity imparted by residues like α-methyl-L-isoleucine can be synergistic, helping to translate the geometric change of the photoswitch into a well-defined and functionally significant change in the peptide's global conformation. diva-portal.org

Protein Engineering and Functional Modulation via α-Methyl-L-Isoleucine Incorporation

The incorporation of α-methylated amino acids, including α-methyl-L-isoleucine, is a well-established strategy for enhancing the structural stability of peptides and proteins. Native peptides are often highly flexible and susceptible to degradation by proteases, limiting their therapeutic potential. Introducing an α-methyl group confers significant resistance to enzymatic cleavage.

Furthermore, by pre-organizing a segment of a peptide into its bioactive conformation, α-methylation can increase its binding affinity to a target receptor or protein. This conformational rigidity reduces the entropic cost of binding, leading to a more favorable interaction. Proteins are complex macromolecules whose functions, from catalyzing reactions to providing structural support, are dictated by their three-dimensional shapes. wikipedia.org The introduction of α-methyl-L-isoleucine can help lock in a desired fold, improving thermal stability and maintaining function under conditions that might otherwise cause denaturation. This is particularly relevant for α-helical structures, which are common motifs in protein-protein interactions. nih.gov

Property Modified by α-MethylationUnderlying MechanismResulting Advantage
Conformational RigiditySteric hindrance from the α-methyl group restricts rotation of backbone dihedral angles (Φ/Ψ).Locks the peptide into a specific secondary structure (e.g., α-helix, β-turn).
Proteolytic StabilityThe α-methyl group blocks access of protease enzymes to the peptide bond.Increased half-life in biological systems.
Binding AffinityPre-organization of the peptide into its bioactive conformation reduces the entropic penalty upon binding.Enhanced potency and specificity for its biological target.
Thermal StabilityStabilization of the native folded state relative to the unfolded state.Increased resistance to heat-induced denaturation.

The precise three-dimensional arrangement of amino acid residues within an enzyme's active site is critical for its catalytic activity. Introducing a conformationally constrained residue like α-methyl-L-isoleucine into or near the active site can subtly alter this geometry, leading to modified catalytic properties.

This modification can change an enzyme's specificity for its substrates or alter the kinetics of the reaction it catalyzes. For instance, research on L-isoleucyl-tRNA synthetase, an enzyme that specifically recognizes L-isoleucine, demonstrated that chemical modification of a cysteine residue within the active site with an L-isoleucine analog significantly impacted its catalytic steps. nih.gov While this study involved an external modifying agent rather than direct incorporation, it highlights the principle that even minor alterations in the isoleucine binding pocket can drastically change enzyme function. The rate constants for the transfer of AMP and isoleucine to form ATP or Ile-tRNAIle were reduced to just 3% of the native enzyme's activity, whereas the initial adenylate formation step was largely unaffected. nih.gov This demonstrates how targeted modifications can dissect and modulate specific steps in a catalytic cycle.

Enzyme StudiedModification TypeObserved Effect on CatalysisReference
L-isoleucyl-tRNA synthetaseAlkylation of an active site cysteine with L-isoleucyl-bromomethyl ketone.Rate of ATP and Ile-tRNAIle formation reduced to 3% of native enzyme; substrate binding affinity for L-isoleucine reduced 20-fold. nih.gov

Chemical Biology Probes for Molecular Interactions

Fmoc-α-methyl-L-isoleucine is instrumental in the synthesis of sophisticated chemical probes designed to investigate complex biological processes. The resulting conformationally locked peptides serve as excellent tools for studying molecular interactions with high precision.

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their misregulation is often implicated in disease. cam.ac.uk Studying these interactions often requires tools that can mimic one of the binding partners. Peptides containing α-methyl-L-isoleucine are ideal for this purpose. By forcing a peptide to adopt the specific shape it takes when bound to its partner protein, researchers can create a highly specific and stable probe.

These probes can be used in various biophysical assays to study the binding interface in detail. For example, the use of isotopically labeled isoleucine has proven invaluable in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of large proteins and their complexes. utoronto.canih.gov The methyl groups of isoleucine are excellent probes of the hydrophobic cores of proteins. utoronto.ca While these studies use isotopic labels rather than α-methylation, they underscore the importance of isoleucine as a reporter on molecular structure. A probe containing α-methyl-L-isoleucine offers a complementary advantage: conformational locking, which provides a static picture of the binding-competent state, making it a powerful tool for structural biology techniques like X-ray crystallography.

The same properties that make α-methyl-L-isoleucine-containing peptides good molecular probes also make them excellent starting points for the development of therapeutic inhibitors. Many diseases, including cancer, are driven by aberrant PPIs that are difficult to target with traditional small molecules due to their large and often flat interaction surfaces. cam.ac.uk

Peptide-based inhibitors offer a promising alternative. The incorporation of α-methyl-L-isoleucine enhances the drug-like properties of these peptides in several ways:

Increased Potency: By locking the peptide into its bioactive conformation, α-methylation can lead to a significant increase in binding affinity and inhibitory activity. wesleyan.edu

Enhanced Stability: Resistance to proteolytic degradation increases the peptide's lifespan in the body, a crucial factor for any therapeutic agent.

Improved Specificity: A rigid peptide is less likely to bind to off-target proteins, reducing the potential for side effects.

A prominent example of this strategy is the development of "stapled peptides," where synthetic braces are used to lock a peptide into an α-helical shape to inhibit intracellular PPIs. These designs often incorporate α-methylated amino acids to further stabilize the helical structure and improve cell permeability and target engagement. acs.org Such approaches have been used to design inhibitors for challenging targets like the p53-MDM2 interaction and Bcl-2 family proteins, which are critical regulators of apoptosis. nih.gov

Inhibitor Design StrategyRole of α-Methyl Amino AcidsExample Target ClassReference
α-Helix MimicryInduces and stabilizes the helical conformation required for binding.Bcl-2 family proteins (e.g., Bcl-xL, Mcl-1) nih.gov
Stapled PeptidesUsed in conjunction with a hydrocarbon staple to enforce a rigid helical structure and improve proteolytic resistance.p53/MDM2, KRAS acs.org
Conformationally Constrained Loop MimeticsRestricts the flexibility of peptide loops to mimic a specific binding epitope.Integrins, GPCRs wesleyan.edu

Conformational and Supramolecular Assembly Studies of Fmoc α Methyl L Isoleucine Derivatives

Supramolecular Properties of Fmoc-Amino Acid Surfactants

Fmoc-protected amino acids, particularly their salt forms, exhibit amphiphilic character and can act as surfactants in aqueous solutions. The large, nonpolar Fmoc group serves as the hydrophobic tail, while the polar amino acid carboxylate acts as the hydrophilic head. This molecular architecture facilitates aggregation into various supramolecular structures.

A key parameter for surfactants is the critical micelle concentration (CMC), the concentration above which individual molecules begin to form aggregates known as micelles. nih.gov For the sodium salts of several Fmoc-amino acids with short alkyl side chains, including Fmoc-L-isoleucine, this transition has been observed and characterized. researchgate.net

Table 1: Critical Micelle Concentration (CMC) of Related Fmoc-Amino Acid Sodium Salts

Compound Critical Micelle Concentration (CMC)
Fmoc-L-Valine ~0.1 M
Fmoc-L-Leucine ~0.1 M
Fmoc-L-Isoleucine ~0.1 M

Source: Based on data from research on Fmoc-amino acid surfactants. researchgate.net

Beyond simple micelle formation, Fmoc-amino acid surfactants have been shown to form more complex structures. Powder X-ray diffraction studies have indicated that surfactants derived from Fmoc-L-valine, Fmoc-L-leucine, and Fmoc-L-isoleucine adopt bilayer structures in their aggregated state. researchgate.net

The self-assembly mechanism is primarily driven by non-covalent interactions. Key among these are:

π-π Stacking: The aromatic fluorenyl rings of the Fmoc groups stack on top of each other, a major driving force for aggregation. beilstein-journals.orgresearchgate.net

Hydrophobic Interactions: The nonpolar side chain of the isoleucine and the Fmoc group itself are driven out of the aqueous environment, promoting assembly. nih.gov

Hydrogen Bonding: The amide linkage in the Fmoc-amino acid can participate in hydrogen bonding, further stabilizing the assembled structure. researchgate.net

These interactions lead to the formation of ordered structures, often fibrils or nanofibers, which can entangle to form hydrogels. nih.govbeilstein-journals.org The addition of the α-methyl group to the isoleucine residue would introduce further steric constraints, potentially influencing the packing arrangement and morphology of the resulting self-assembled structures.

Advanced Spectroscopic Characterization of Conformation and Aggregates

Chiroptical spectroscopy techniques are exceptionally powerful for studying the conformation and aggregation of chiral molecules like Fmoc-α-methyl-L-isoleucine. These methods provide information on the molecule's three-dimensional structure and how it changes upon self-assembly.

Optical rotation measures the extent to which a chiral molecule rotates the plane of polarized light. This property is highly sensitive to the molecular environment and conformation. A remarkable finding for Fmoc-amino acid surfactants is that their specific rotation exhibits an unprecedented increase with concentration, particularly above the CMC. researchgate.net This behavior suggests that the formation of chiral aggregates leads to a significant change in the way the molecules interact with polarized light, and this change is related to the size and shape of the aggregates formed. researchgate.net

While a specific dataset for Fmoc-α-methyl-L-isoleucine is not available, the principle demonstrates how optical rotation can be a powerful probe for studying aggregation. The concentration-dependent behavior provides a clear signature of the self-assembly process.

Table 2: Conceptual Representation of Concentration-Dependent Specific Rotation

Concentration Range State of Molecules Expected Specific Rotation Trend
Below CMC Primarily individual molecules (monomers) Relatively constant or small linear change
At and Above CMC Formation of chiral aggregates (micelles, bilayers) Significant, non-linear increase

This table illustrates the general behavior observed for Fmoc-amino acid surfactants. researchgate.net

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. It is particularly sensitive to the secondary structure of peptides and proteins, such as α-helices and β-sheets. For Fmoc-amino acid derivatives, ECD is a crucial tool for analyzing the formation of ordered structures upon self-assembly. researchgate.net

The π-π stacking of the Fmoc groups and the hydrogen bonding between peptide backbones can lead to the formation of β-sheet-like structures within the aggregates. researchgate.net These ordered arrangements give rise to characteristic ECD signals. For instance, the analysis of a model peptide containing a modified isoleucine derivative using CD spectroscopy allowed for the determination of its α-helical propensity. beilstein-journals.org In the context of Fmoc-α-methyl-L-isoleucine self-assembly, ECD could be used to:

Detect the formation of ordered aggregates.

Characterize the type of secondary structure present (e.g., β-sheet signatures).

Monitor the kinetics of the self-assembly process.

Vibrational Circular Dichroism (VCD) is the vibrational analogue of ECD, measuring the differential absorption of circularly polarized light in the infrared region. VCD provides detailed information about the three-dimensional structure and conformation of chiral molecules, including the absolute configuration of stereocenters. researchgate.netnih.gov

VCD is one of the chiroptical techniques used to characterize Fmoc-amino acid surfactants. researchgate.net For a molecule like Fmoc-α-methyl-L-isoleucine, which has two chiral centers at the α- and β-carbons, VCD is particularly insightful. Solid-state VCD studies on isoleucine and its related compounds show that the VCD signals are sensitive to the chirality of both asymmetric carbons and the interplay between them. researchgate.net VCD spectra could be used to analyze specific vibrational modes, such as the C=O stretching of the carboxyl and urethane (B1682113) groups and the N-H bending, providing detailed conformational information about the molecule both as a monomer and within a supramolecular assembly.

Investigating the Influence of N-Methylation on Peptide Backbone Dynamics

The primary consequence of N-methylation is the elimination of the amide proton, which serves as a crucial hydrogen bond donor in the formation of canonical secondary structures like α-helices and β-sheets. researchgate.net This single change prevents the residue from participating in the hydrogen-bonding patterns that stabilize these structures, often leading to local disruption or altered folding topologies.

Furthermore, the introduction of a methyl group on the nitrogen atom imposes significant steric constraints. This new steric hindrance restricts the rotation around the backbone's dihedral angles (Φ and Ψ), effectively reducing the accessible conformational space for that residue. researchgate.net This increased rigidity can lock the peptide into specific conformations that might be beneficial for receptor binding or, conversely, detrimental if the induced conformation is inactive. researchgate.net

A key feature of N-methylated peptide bonds is the lowered energy barrier between the trans and cis isomeric states. In standard peptides, the trans conformation (ω ≈ 180°) is overwhelmingly favored. However, N-methylation makes the cis conformation (ω ≈ 0°) more accessible, introducing potential "kinks" into the peptide backbone. This ability to populate both states adds a layer of conformational diversity that can be exploited in peptide design to create specific turns or folds.

Detailed Research Findings

Research into N-methylated peptides has elucidated several key effects on backbone dynamics and properties:

Enhanced Proteolytic Stability: The steric bulk of the N-methyl group can shield the adjacent peptide bond from cleavage by proteases, significantly increasing the peptide's half-life in biological systems. researchgate.netresearchgate.net

Improved Membrane Permeability: By removing a hydrogen bond donor, N-methylation can reduce the desolvation penalty associated with crossing lipid membranes, thereby improving a peptide's bioavailability. researchgate.netnih.gov

Conformational Control: The combination of losing a hydrogen bond donor and introducing steric hindrance allows for precise control over peptide conformation. Studies have shown that N-methylation can stabilize β-turn structures or induce novel helical folds that are not observed in the parent peptides. nih.gov

Modulation of Biological Activity: The conformational changes induced by N-methylation directly impact receptor binding. This can lead to enhanced binding affinity and selectivity if the resulting conformation is complementary to the receptor's binding site. nih.gov However, if the modification forces an unfavorable conformation, a significant reduction in biological activity can occur. researchgate.net

The following data tables summarize the fundamental changes and their implications for peptide design.

Table 1: Key Conformational Effects of N-Methylation on a Peptide Backbone

Feature Effect of N-Methylation Consequence on Backbone Dynamics
Amide Proton (N-H) Replaced by N-CH₃ group. Loss of hydrogen bond donor capability.
Steric Profile Increased steric bulk around the nitrogen atom. Restricted rotation of Φ and Ψ dihedral angles.
Peptide Bond (ω) Lowered energy barrier for cis-trans isomerization. Increased probability of adopting a cis conformation.

| Secondary Structure | Disruption of stabilizing N-H···O=C hydrogen bonds. | Acts as a breaker of α-helices and β-sheets; promotes turns. |

Table 2: General Impact of N-Methylation on Dihedral Angle Preferences

Residue Type Typical Φ Angle Range Typical Ψ Angle Range Allowed Region in Ramachandran Plot
Standard L-Amino Acid -180° to -40° Broad Range Large, well-defined regions (α-helix, β-sheet).

| N-Methylated L-Amino Acid | -120° to -60° (more restricted) | Restricted due to steric clashes | Significantly smaller allowed regions; promotes specific turn types. |

In the context of Fmoc-α-methyl-L-isoleucine, the combined effects of α-methylation and N-methylation would be synergistic. The α-methyl group already heavily restricts the conformational freedom to favor helical structures. nih.govoup.com The subsequent N-methylation would further constrain the backbone while introducing the potential for cis peptide bonds, leading to highly rigid and predictable structures that are of significant interest in the design of peptidomimetics and stable foldamers.

Analytical and Characterization Methodologies in Fmoc α Methyl L Isoleucine Research

Real-time Monitoring of Fmoc Deprotection Kinetics via UV Spectroscopy

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is fundamental to modern solid-phase peptide synthesis (SPPS), and its removal (deprotection) is a critical, repeated step in the elongation of the peptide chain. The aromatic nature of the fluorenyl group provides a convenient method for the real-time monitoring of this deprotection step through UV spectroscopy.

The deprotection reaction is typically carried out using a secondary amine base, most commonly a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). The reaction proceeds via a β-elimination mechanism, cleaving the Fmoc group and liberating dibenzofulvene (DBF). This highly conjugated DBF molecule subsequently reacts with piperidine to form a piperidine-DBF adduct, which possesses a strong UV chromophore.

By continuously flowing the reaction mixture through a UV spectrophotometer, the progress of the deprotection can be monitored in real-time by measuring the increase in absorbance at the characteristic wavelength of the adduct, typically around 301 nm. The reaction is considered complete when the absorbance value reaches a stable plateau, indicating that all Fmoc groups have been cleaved from the peptide-resin. This technique is invaluable in automated peptide synthesizers, as it allows for the optimization of deprotection times, ensuring complete reaction without unnecessary exposure of the peptide to the basic conditions, which can sometimes lead to side reactions.

The kinetics of the deprotection can be systematically studied by altering reaction conditions. For instance, research on similar Fmoc-protected amino acids has demonstrated how the concentration of the piperidine solution directly impacts the rate of deprotection.

Piperidine Concentration (% v/v in DMF)Typical Time for Complete Deprotection
5%< 3 minutes
10%< 2 minutes
20%~ 1 minute

This interactive table illustrates typical deprotection times based on studies of standard Fmoc-amino acids. The exact kinetics for Fmoc-α-methyl-L-isoleucine may vary due to steric hindrance.

Chromatographic and Mass Spectrometric Techniques for Product Purity and Identity

Ensuring the chemical purity and verifying the identity of Fmoc-α-methyl-L-isoleucine are paramount before its use in peptide synthesis. A combination of chromatographic and mass spectrometric techniques is the gold standard for this purpose.

Chromatographic Methods: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for assessing the purity of Fmoc-α-methyl-L-isoleucine. nih.govnih.gov In this method, the compound is passed through a column containing a nonpolar stationary phase, and a polar mobile phase is used to elute the sample. The high purity required for peptide synthesis means that manufacturers typically specify a purity of ≥97% or higher, as determined by the peak area in the HPLC chromatogram. nih.govnih.gov

Furthermore, due to the presence of two chiral centers in α-methyl-L-isoleucine, the potential for diastereomeric impurities exists. Chiral HPLC, utilizing a chiral stationary phase, or derivatization with a chiral agent followed by standard RP-HPLC analysis, can be employed to separate and quantify these stereoisomers, ensuring high enantiomeric and diastereomeric purity.

ParameterTypical ConditionPurpose
Column C18 (Reversed-Phase)Separation based on hydrophobicity
Mobile Phase Gradient of Acetonitrile (B52724) and Water (with 0.1% TFA)Elution of the compound
Detection UV at ~265 nm or ~301 nmDetection of the Fmoc group
Purity Standard ≥97%Ensures quality for peptide synthesis

This interactive table summarizes typical RP-HPLC conditions for the analysis of Fmoc-protected amino acids.

Mass Spectrometric Techniques: Mass spectrometry (MS) is an indispensable tool for confirming the molecular identity of Fmoc-α-methyl-L-isoleucine by providing a precise measurement of its molecular weight. nih.gov Coupled with a separation technique like HPLC (LC-MS), it can simultaneously provide purity and identity data. nih.govdeepdyve.com The derivatization of amino acids with the Fmoc group enhances their detection by electrospray ionization (ESI) mass spectrometry. nih.govdeepdyve.comresearchgate.net

The fragmentation pattern obtained through tandem mass spectrometry (MS/MS) can further confirm the structure of the molecule. For isoleucine, a characteristic fragmentation involves the cleavage of the bond between the α- and β-carbons. The presence of the α-methyl group and the large Fmoc moiety on the amino group leads to a unique fragmentation fingerprint that can be used for unambiguous identification.

PropertyValueSource
Molecular Formula C22H25NO4 nih.gov
Average Molecular Weight 367.4 g/mol nih.gov
Monoisotopic Molecular Weight 367.17835828 Da nih.gov
Primary MS Technique Electrospray Ionization (ESI) nih.govdeepdyve.com

This interactive table presents the key mass spectrometric properties of Fmoc-α-methyl-L-isoleucine.

Nuclear Magnetic Resonance (NMR) and Surface Plasmon Resonance (SPR) for Interaction Studies

Once Fmoc-α-methyl-L-isoleucine is incorporated into a peptide, a different set of analytical tools is required to study how this modification influences the peptide's structure and its interactions with biological targets.

Nuclear Magnetic Resonance (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique used to determine the three-dimensional structure and dynamics of molecules in solution. For peptides containing Fmoc-α-methyl-L-isoleucine, both 1H and 13C NMR are used to confirm the successful incorporation and to assess the stereochemical integrity. The chemical shifts and coupling constants of the protons and carbons, particularly around the α-carbon, are sensitive to the local geometry and can be used to differentiate between diastereomers. rsc.orgresearchgate.net

In the context of interaction studies, NMR is used to map the binding interface between a peptide and its protein target. core.ac.uk By comparing the NMR spectra of the free peptide with the peptide in its protein-bound state, changes in the chemical shifts of specific atoms can identify which amino acid residues are involved in the interaction. The introduction of the α-methyl group provides a unique probe. Furthermore, selective isotope labeling (e.g., with 13C) of the methyl groups of isoleucine can significantly enhance the NMR signal, making it possible to study the dynamics and interactions of these side chains even in very large protein complexes. mpg.denih.gov

Surface Plasmon Resonance (SPR): Surface Plasmon Resonance (SPR) is a label-free optical technique for the real-time monitoring of biomolecular interactions. creative-peptides.comspringernature.com It provides quantitative data on binding affinity, as well as the rates of association and dissociation. In a typical SPR experiment to study a peptide-protein interaction, the peptide containing α-methyl-L-isoleucine is chemically immobilized onto the surface of a gold-coated sensor chip. escholarship.orgnih.gov A solution containing the target protein (the analyte) is then flowed over this surface.

Binding of the protein to the immobilized peptide causes an increase in mass at the sensor surface, which in turn alters the local refractive index. This change is detected by the instrument and reported in real-time as a change in resonance units (RU). By analyzing the shape of the binding and dissociation curves at different analyte concentrations, the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD) can be precisely determined. This allows researchers to quantify the effect of the α-methyl group on the peptide's binding properties, providing crucial insights for the design of peptides with improved affinity and specificity. upenn.edu

Future Directions and Sustainable Practices in Fmoc α Methyl L Isoleucine Synthesis

Advancements in Sustainable Chemical Synthesis Methodologies

The core of sustainable synthesis lies in optimizing chemical reactions to be more efficient and environmentally friendly. For Fmoc-α-methyl-L-isoleucine, which is incorporated into peptides via Solid-Phase Peptide Synthesis (SPPS), several innovative methodologies are being developed to green the process. nih.govpeptide.com

Continuous Flow Synthesis: Moving from traditional batch reactors to continuous flow systems represents a significant leap in sustainable synthesis. advancedchemtech.com Flow chemistry allows for precise control over reaction parameters, leading to faster reactions, higher yields, and reduced consumption of excess reagents and solvents. acs.org This methodology is particularly advantageous for the repetitive cycles of coupling and deprotection inherent in SPPS.

In Situ and Optimized Deprotection/Coupling Protocols: A major source of waste in SPPS is the extensive washing required after each deprotection and coupling step. peptide.com Research has focused on developing protocols that combine these steps or minimize the necessary washes. One such strategy is "in situ Fmoc removal," where the deprotection agent is added directly to the coupling cocktail. peptide.comtandfonline.com Studies show that using 4-methylpiperidine (B120128) (4-MP) instead of the traditional piperidine (B6355638) for Fmoc deprotection can improve product purity and generate less hazardous waste. advancedchemtech.com Furthermore, adding a weak acid like OxymaPure to the washing solvent can more efficiently remove the deprotection agent, reducing the number of required washes from five or more down to three, saving up to 60-75% of solvent. peptide.comtandfonline.com

Emerging Synthetic Technologies: Beyond optimizing existing methods, new platforms are being explored. For instance, membrane-enhanced peptide synthesis (MEPS) combines the advantages of solution-phase synthesis with organic solvent nanofiltration, allowing for the removal of excess reagents without the use of a solid resin support, thereby reducing waste. nih.gov

Development of Environmentally Benign Solvents for Peptide Synthesis

Solvents constitute the vast majority of chemical waste in peptide synthesis, often accounting for 80-90% of the total waste stream. advancedchemtech.comacs.org The most commonly used solvents, such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM), are classified as hazardous and are under increasing regulatory scrutiny due to their toxicity. gyrosproteintechnologies.comtandfonline.com Consequently, a major focus of green peptide chemistry is the identification and implementation of safer, more sustainable solvent alternatives.

The ideal green solvent for SPPS must effectively swell the resin, dissolve reagents, and be compatible with the reaction chemistry, all while having a favorable environmental, health, and safety profile. tandfonline.comrgdiscovery.com Several promising alternatives to DMF and NMP have been identified and evaluated.

Table of Greener Solvents for Peptide Synthesis

Solvent Abbreviation Key Characteristics & Findings Source(s)
N-Butylpyrrolidone NBP Structurally similar to NMP but is non-toxic, biodegradable, and performs on par with DMF in complex peptide synthesis. rgdiscovery.com
Propylene Carbonate PC A green polar aprotic solvent that has been successfully used as a replacement for both DMF and DCM in solution- and solid-phase synthesis. acs.orgrsc.org
2-Methyltetrahydrofuran 2-MeTHF A bio-based solvent that has shown promise as a substitute for DMF, particularly when used with polyethylene (B3416737) glycol (PEG)-based resins. acs.orgtandfonline.com
γ-Valerolactone GVL A biomass-derived solvent that has been used to replace DMF in coupling steps, showing good performance with microwave heating. tandfonline.comacs.org
N-Octyl Pyrrolidone NOP When mixed with dimethyl carbonate (DMC), NOP serves as an effective solvent system that can be recovered by distillation, reducing the process mass intensity by over 60%. researchgate.net
Acetonitrile (B52724) ACN While not without its own hazards, ACN is considered a greener alternative to DMF. It has lower viscosity, which aids in filtration, and is effective when used with PEG-based resins like ChemMatrix. rawpeg.com
Dimethyl Sulfoxide (B87167) / Ethyl Acetate DMSO/EtOAc This binary mixture of less hazardous solvents allows for polarity adjustment by changing the component ratios, providing flexibility for optimizing reaction conditions. gyrosproteintechnologies.com

The transition to these greener solvents is a critical step, as it represents a relatively straightforward way for the pharmaceutical industry to improve the sustainability of established SPPS protocols for producing peptides containing Fmoc-α-methyl-L-isoleucine. nih.gov

Strategies for Resin Recycling and Waste Minimization in SPPS

Resin Recycling: The ability to reuse the resin after a peptide has been cleaved from it would significantly reduce costs and waste. Research in this area has shown some success, particularly with certain types of resins.

2-Chlorotrityl Chloride (2-CTC) Resin: This acid-labile resin is a prime candidate for recycling. It can be used as a temporary protecting group for the carboxylic acid of an amino acid, and after the desired product is cleaved under mild acidic conditions, the resin can potentially be recovered and reused. acs.orgnih.govpmarketresearch.com

Epoxy Resins: While not a standard SPPS resin, innovative research has shown that some thermoset resins, like epoxy resins, can be decomposed using a naturally derived peptide solution (glutathione), allowing the base material to be recovered and reformed. nims.go.jp This points to future possibilities for designing resins with built-in recyclability.

Waste Minimization Techniques:

"Tea Bag" Synthesis: This method involves enclosing the resin in porous polypropylene (B1209903) bags, allowing for the simultaneous synthesis of many different peptides. acs.orgmdpi.com A key advantage is the ability to recycle reagents; for example, the deprotection solution from a second treatment can be reused for the first treatment in the subsequent cycle, cutting reagent usage by 50%. mdpi.com Similarly, washing solvents can be recycled, reducing DMF consumption by 25-30%. mdpi.com

Solvent Recovery Systems: Industrial-scale manufacturing facilities are beginning to implement solvent recovery systems. Techniques like distillation can be used to recover and purify solvents such as acetonitrile (ACN), dimethylformamide (DMF), and N-octyl pyrrolidone (NOP) from the waste stream, allowing them to be reused in the synthesis process. researchgate.netambiopharm.com

Process Intensification: As mentioned earlier, techniques like continuous flow and microwave-assisted synthesis inherently reduce waste by using reagents and solvents more efficiently. advancedchemtech.comnih.gov Combining these with optimized protocols that reduce wash steps creates a powerful, synergistic effect on waste reduction. tandfonline.com

By adopting these future-focused strategies—from greener reagents and solvents to recyclable materials and more efficient protocols—the synthesis of complex building blocks like Fmoc-α-methyl-L-isoleucine can become a more sustainable and environmentally responsible endeavor.

Q & A

(Basic) What are the recommended storage conditions for Fmoc-α-methyl-L-Isoleucine to ensure stability during peptide synthesis experiments?

Fmoc-α-methyl-L-Isoleucine should be stored at 0°C–6°C under inert conditions to prevent degradation of the Fmoc group and racemization. Storage vials must be tightly sealed to avoid moisture absorption, which can hydrolyze the Fmoc protecting group. For long-term storage (≥6 months), aliquot the compound under argon and freeze at -20°C .

(Basic) Which analytical techniques are critical for confirming the purity and structural integrity of Fmoc-α-methyl-L-Isoleucine?

A combination of methods is required:

  • HPLC : Use reverse-phase chromatography (C18 column) with UV detection at 265–300 nm to monitor Fmoc-group integrity. A purity threshold of ≥97% (HPLC area%) is recommended for synthetic applications .
  • 1H-NMR : Analyze the methyl branching (δ 0.8–1.2 ppm for α-methyl groups) and Fmoc aromatic protons (δ 7.2–7.8 ppm) to confirm stereochemistry and absence of epimerization .
  • Optical Rotation : Measure specific rotation (e.g., -12°±1° in DMF at 1% concentration) to verify enantiomeric purity .

(Advanced) How can researchers optimize coupling efficiency of Fmoc-α-methyl-L-Isoleucine in solid-phase peptide synthesis (SPPS)?

Key strategies include:

  • Activation Reagents : Use HOBt/DIC or OxymaPure/EDC to reduce racemization during coupling. Avoid carbodiimides alone, as steric hindrance from the α-methyl group slows activation .
  • Coupling Time : Extend reaction time to 2–4 hours for bulky residues. Monitor completion via Kaiser test or FT-IR (disappearance of free amine peaks at 3300–3500 cm⁻¹) .
  • Solvent Choice : Use DCM/DMF (1:1) instead of pure DMF to improve solubility of the hydrophobic α-methyl side chain .

(Advanced) How should researchers address contradictions between HPLC purity data and NMR results for Fmoc-protected amino acids?

Contradictions often arise from:

  • Co-eluting Impurities : Re-run HPLC with gradient elution (e.g., 10%–90% acetonitrile in 0.1% TFA/water) to resolve closely related byproducts. Confirm with LC-MS for mass verification .
  • Epimerization : Compare NMR integrals of diastereomeric protons (e.g., α-H and β-CH3). If detected, re-synthesize under lower-temperature coupling conditions .
  • Residual Solvents : Use TGA (thermogravimetric analysis) to rule out solvent interference in NMR spectra .

(Basic) What steps are essential for synthesizing Fmoc-α-methyl-L-Isoleucine with high enantiomeric purity?

Follow this protocol:

Starting Material : Begin with L-isoleucine and protect the α-amine with Fmoc-Cl in a biphasic system (water/dioxane) at pH 8–9 .

Methylation : Introduce the α-methyl group via alkylation of the enolate intermediate using methyl iodide and LDA (lithium diisopropylamide) at -78°C to minimize racemization .

Purification : Perform flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water to achieve >97% purity .

(Advanced) What experimental design considerations are critical when incorporating Fmoc-α-methyl-L-Isoleucine into peptide chains with β-sheet propensity?

  • Backbone Constraints : Use circular dichroism (CD) to monitor β-sheet stabilization. Compare spectra with non-methylated analogs to assess conformational effects .
  • Solvent Screening : Test solubility in TFE (2,2,2-trifluoroethanol) or HFIP (hexafluoroisopropanol) to minimize aggregation during synthesis .
  • Computational Modeling : Employ MD simulations (e.g., GROMACS) to predict steric clashes between α-methyl groups and adjacent residues .

(Basic) How can researchers verify the absence of racemization in Fmoc-α-methyl-L-Isoleucine during peptide assembly?

  • Marfey’s Analysis : Hydrolyze a peptide sample (6N HCl, 110°C, 24h), derivatize with FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), and analyze via HPLC to detect D-isoleucine contamination .
  • Chiral HPLC : Use a Chirobiotic T column with isocratic elution (methanol/0.1% acetic acid) to separate enantiomers .

(Advanced) What methodological approaches are recommended for studying the metabolic stability of peptides containing Fmoc-α-methyl-L-Isoleucine?

  • In Vitro Assays : Incubate peptides with liver microsomes (human or murine) and analyze degradation via LC-MS/MS. Compare half-life (t½) to non-methylated controls .
  • Protease Resistance : Test against trypsin/chymotrypsin using fluorogenic substrates. The α-methyl group reduces cleavage rates by increasing steric hindrance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.